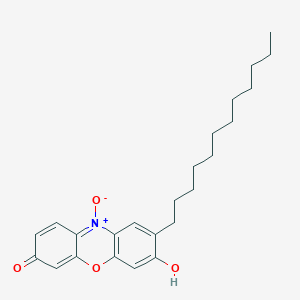![molecular formula C11H7N3O B14195003 Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one CAS No. 923012-50-4](/img/structure/B14195003.png)
Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of naphthyridines, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the naphthyridine core. For instance, the condensation of 2-aminopyridine with a suitable aldehyde followed by cyclization can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
化学反応の分析
Types of Reactions: Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced analogs.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms.
Pyrrolo[2,3-b]pyridines: Another class of heterocycles with comparable biological activities.
Uniqueness: Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.
特性
CAS番号 |
923012-50-4 |
|---|---|
分子式 |
C11H7N3O |
分子量 |
197.19 g/mol |
IUPAC名 |
5H-pyrido[4,3-c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C11H7N3O/c15-11-7-3-5-12-6-8(7)10-9(14-11)2-1-4-13-10/h1-6H,(H,14,15) |
InChIキー |
PXSYJPSEXAJKCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=CN=C3)C(=O)N2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



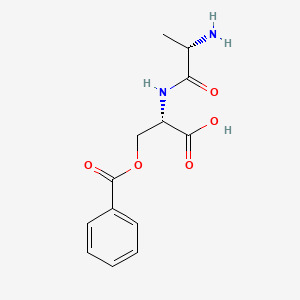
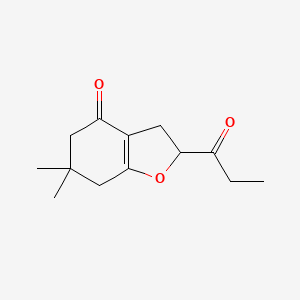
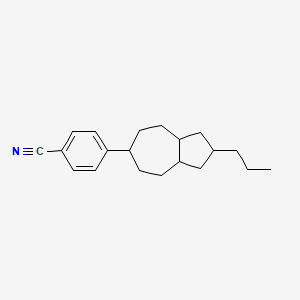
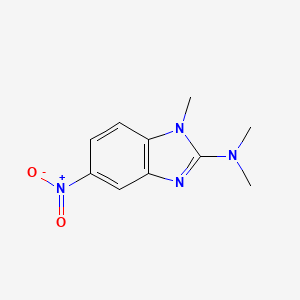
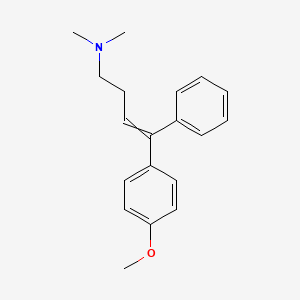
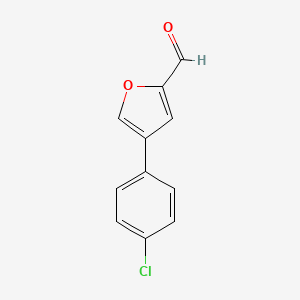
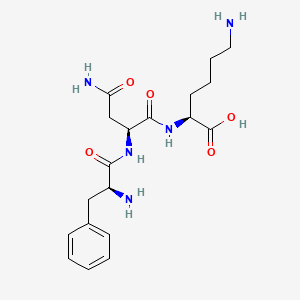

![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
